molecular formula C12H13NO5 B11158116 Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate

Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate

Cat. No.: B11158116
M. Wt: 251.23 g/mol
InChI Key: XYNVBHZKXLHYTK-UHFFFAOYSA-N
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Description

Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate: is an organic compound with the molecular formula C11H11NO5 It is a derivative of benzoic acid and is characterized by the presence of an ester group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the mechanisms of various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets. The ester and amide groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(16)10(14)13-9-7-5-4-6-8(9)11(15)17-2/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

XYNVBHZKXLHYTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)OC

solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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